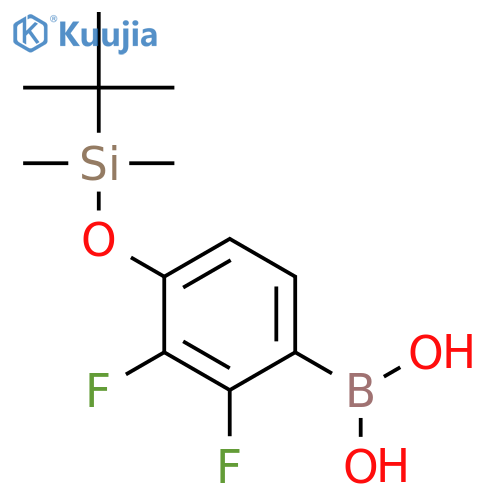

Cas no 870646-83-6 (4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid)

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- [4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid

- 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

- 4-tert-butyldimethylsilyloxy-2,3-difluorophenylboronic acid

- A-3016

- I04-2001

- F73453

- (4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid

- AKOS015893126

- VJB64683

- MFCD18914502

- SCHEMBL3440600

- DTXSID50716583

- 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2,3-DIFLUOROPHENYLBORONIC ACID

- 4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

- CS-0178542

- 870646-83-6

- {4-[(tert-butyldimethylsilyl)oxy]-2,3-difluorophenyl}boronic acid

- BS-24049

- 4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronicacid

- 4-t-Butyldimethylsilyloxy-2,3-difluorophenylboronic acid

- 823-189-9

-

- MDL: MFCD18914502

- インチ: InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-9-7-6-8(13(16)17)10(14)11(9)15/h6-7,16-17H,1-5H3

- InChIKey: DODXXNHIJRLFAF-UHFFFAOYSA-N

- ほほえんだ: B(C1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)F)F)(O)O

計算された属性

- せいみつぶんしりょう: 288.11600

- どういたいしつりょう: 288.1164575g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

- PSA: 49.69000

- LogP: 2.02860

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid セキュリティ情報

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC412272-10g |

4-(tert-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |

870646-83-6 | 98% | 10g |

£389.00 | 2025-02-19 | |

| abcr | AB309540-5 g |

4-t-Butyldimethylsilyloxy-2,3-difluorophenylboronic acid; 98% |

870646-83-6 | 5 g |

€502.80 | 2023-07-19 | ||

| Ambeed | A507055-1g |

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |

870646-83-6 | 98% | 1g |

$69.0 | 2025-02-22 | |

| Ambeed | A507055-5g |

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |

870646-83-6 | 98% | 5g |

$184.0 | 2025-02-22 | |

| Ambeed | A507055-100g |

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |

870646-83-6 | 98% | 100g |

$2085.0 | 2023-09-02 | |

| abcr | AB309540-5g |

4-t-Butyldimethylsilyloxy-2,3-difluorophenylboronic acid, 98%; . |

870646-83-6 | 98% | 5g |

€423.60 | 2025-02-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB326-25g |

[4-[tert-butyl(dimethyl)silyl]oxy-2,3-difluoro-phenyl]boronic acid |

870646-83-6 | 95% | 25g |

¥9389.0 | 2024-04-16 | |

| A2B Chem LLC | AC07826-1g |

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |

870646-83-6 | 98% | 1g |

$81.00 | 2024-04-19 | |

| 1PlusChem | 1P004GZ6-1g |

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |

870646-83-6 | 98% | 1g |

$83.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249212-250mg |

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid |

870646-83-6 | 98% | 250mg |

¥191.00 | 2024-04-27 |

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acidに関する追加情報

4-(t-ブチルジメチルシリルオキシ)-2,3-ジフルオロフェニルボロン酸(CAS No. 870646-83-6)の専門的な解説と応用

4-(t-ブチルジメチルシリルオキシ)-2,3-ジフルオロフェニルボロン酸は、有機合成化学において重要なボロン酸誘導体の一つです。この化合物は、パラジウムカップリング反応や鈴木-宮浦カップリングなどの反応において、芳香族ボロン酸として広く利用されています。特に、医薬品中間体や機能性材料の合成において、その高い反応性と選択性が高く評価されています。

近年、創薬研究や材料科学の分野で、フッ素化化合物への関心が高まっています。この化合物の2,3-ジフルオロ基は、分子の電子特性や立体障害に影響を与え、生物活性や材料特性の調整に役立ちます。また、t-ブチルジメチルシリル(TBS)保護基は、ヒドロキシ基の保護に利用され、多段階合成において重要な役割を果たします。

CAS No. 870646-83-6で検索されるこの化合物は、有機EL材料や液晶材料の開発にも応用可能です。特に、フッ素化芳香族ボロン酸は、高い熱安定性と優れた発光特性を示すことから、次世代ディスプレイ材料としての研究が進められています。さらに、環境調和型合成プロセスへの需要の高まりを受け、グリーンケミストリーの観点からも注目されています。

この化合物の合成においては、官能基の選択的保護とボロン酸の導入が重要なステップとなります。シリル保護基の使用により、反応条件の最適化が可能となり、高収率での合成が実現されています。また、フッ素原子の導入により、分子間相互作用の制御が可能となり、結晶性や溶解性などの物理化学的特性を調整できます。

市場動向として、有機半導体材料や光機能性材料への需要増加に伴い、特殊ボロン酸誘導体の重要性が高まっています。特に���フッ素化芳香族化合物は、低分子医薬品の設計において代謝安定性を向上させるため、創薬化学分野で頻繁に利用されています。この化合物も、標的タンパク質との親和性向上や膜透過性の調整に活用できる可能性があります。

安全性に関する情報として、この化合物は適切な実験室環境で取り扱う必要があります。ボロン酸化合物一般に言えることですが、湿気や酸素に対する感受性があるため、不活性ガス下での保存が推奨されます。また、シリルエーテル部分は酸性条件で脱保護可能なため、多段階合成における保護基戦略として有用です。

将来展望としては、精密有機合成や分子デザインの技術進歩に伴い、4-(t-ブチルジメチルシリルオキシ)-2,3-ジフルオロフェニルボロン酸の応用範囲がさらに拡大すると予想されます。AI創薬や計算化学の発展により、構造活性相関の解析が進み、より効率的な分子設計が可能となるでしょう。また、持続可能な化学プロセスの開発においても、このような特殊中間体の役割が重要視されています。

870646-83-6 (4-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)